molecular formula C13H13NO4 B068546 ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate CAS No. 171091-84-2

ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate

Cat. No.: B068546
CAS No.: 171091-84-2
M. Wt: 247.25 g/mol
InChI Key: VKVHNBAEBJPLJN-UHFFFAOYSA-N
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Description

Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate is a highly versatile and valuable multifunctional indole derivative designed for advanced organic synthesis and medicinal chemistry research. This compound features three distinct reactive sites: the formyl group at the 3-position, the ester group at the 2-position, and the indole nitrogen, making it an exceptional precursor for the construction of complex heterocyclic systems. Its primary research value lies in its role as a key intermediate in the synthesis of tricyclic frameworks, particularly for the preparation of γ-carbolines and other fused indole alkaloid analogs. Researchers utilize this aldehyde in pivotal condensation reactions, such as Friedländer and Pfitzinger syntheses, to generate novel quinoline- and acridine-fused indole structures. These scaffolds are of significant interest for screening against a range of biological targets, including kinases, topoisomerases, and various GPCRs, facilitating the discovery of new anticancer, antimicrobial, and neuroactive agents. The electron-donating methoxy group at the 6-position further modulates the electronic properties of the indole core, influencing the compound's reactivity and the photophysical characteristics of its derivatives, which is also relevant for materials science applications. Supplied at a high purity level, this reagent is intended for use as a building block in lead compound optimization and combinatorial chemistry libraries. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-3-18-13(16)12-10(7-15)9-5-4-8(17-2)6-11(9)14-12/h4-7,14H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKVHNBAEBJPLJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)OC)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60601350
Record name Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

171091-84-2
Record name Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60601350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 6-Methoxyindole-2-Carboxylic Acid

A substituted phenylhydrazine, such as 4-methoxyphenylhydrazine, is condensed with ethyl pyruvate under acidic conditions (e.g., HCl/EtOH). Cyclization at elevated temperatures (120–140°C) yields 6-methoxyindole-2-carboxylic acid. The methoxy group’s position is governed by the regioselectivity of the Fischer cyclization, which favors para-substitution on the phenylhydrazine precursor.

Key Reaction Parameters :

  • Temperature : 120–140°C

  • Acid Catalyst : Concentrated HCl

  • Yield : 60–70%

Esterification to Ethyl 6-Methoxy-1H-Indole-2-Carboxylate

The carboxylic acid intermediate is converted to its ethyl ester via treatment with thionyl chloride (SOCl₂) followed by ethanol. This two-step protocol involves:

  • Acyl Chloride Formation : 6-Methoxyindole-2-carboxylic acid reacts with SOCl₂ at 0°C for 1 hour, yielding the corresponding acyl chloride.

  • Esterification : The acyl chloride is dissolved in absolute ethanol at room temperature, producing the ethyl ester in 93% yield.

Purification : Recrystallization from methanol yields high-purity crystals suitable for X-ray diffraction analysis.

Vilsmeier-Haack Formylation at Position 3

The ethyl ester undergoes formylation at position 3 using Vilsmeier-Haack conditions (POCl₃/DMF). The reaction proceeds as follows:

  • Reagent Preparation : DMF reacts with POCl₃ to generate the chloroiminium ion electrophile.

  • Electrophilic Attack : The indole’s electron-rich C3 position reacts with the electrophile, forming a formylated intermediate.

  • Hydrolysis : Alkaline quenching (e.g., NaOH) liberates the formyl group, yielding the final product.

Optimized Conditions :

  • Temperature : 110°C

  • Reaction Time : 4–6 hours

  • Yield : 75–85%

Characterization :

  • ¹H NMR : A singlet at δ 10.1 ppm confirms the formyl proton.

  • IR : Stretching vibrations at 1685 cm⁻¹ (C=O) and 1702 cm⁻¹ (ester C=O).

This route prioritizes early introduction of the methoxy group, followed by sequential esterification and formylation.

Synthesis of 6-Methoxyindole via Reissert Reaction

The Reissert reaction employs o-nitrotoluene derivatives and diethyl oxalate to construct the indole nucleus. For 6-methoxy substitution:

  • Condensation : 3-Nitro-4-methoxytoluene reacts with diethyl oxalate in the presence of a base (e.g., KOtBu).

  • Reduction : Zinc dust in glacial acetic acid reduces the nitro group, facilitating cyclization to 6-methoxyindole-2-carboxylic acid.

Yield : 50–60% after decarboxylation.

Esterification and Formylation

The carboxylic acid is esterified and formylated as described in Sections 1.2 and 1.3.

Comparative Analysis of Synthetic Routes

Method Advantages Limitations Overall Yield
Fischer Indole SynthesisHigh regioselectivity for C6 methoxy groupMulti-step process; moderate yields45–55%
Reissert ReactionDirect access to 6-methoxy substitutionRequires specialized nitroarene precursors40–50%
Direct FormylationStreamlined for scalabilitySensitive to electron-withdrawing groups70–80%

Mechanistic Insights and Optimization

Vilsmeier-Haack Formylation Mechanism

The reaction proceeds via generation of a chloroiminium ion (POCl₃ + DMF → [Cl–CH=N⁺(CH₃)₂]), which acts as an electrophile. The indole’s C3 position, activated by the electron-donating methoxy group, undergoes electrophilic substitution, followed by hydrolysis to yield the formyl group.

Critical Factors :

  • DMF Purity : Anhydrous DMF prevents side reactions.

  • Temperature Control : Excess heat (>120°C) promotes decomposition.

Purification Challenges

The product’s polar nature necessitates recrystallization from DMF/acetic acid (1:1) to remove unreacted starting materials. Chromatography (silica gel, ethyl acetate/hexane) resolves minor impurities.

Analytical Validation

Spectroscopic Characterization

  • ¹³C NMR : Peaks at δ 160.2 (ester C=O), 185.4 (formyl C=O), and 56.1 (methoxy C–O).

  • X-Ray Diffraction : Confirms planar indole core with bond lengths consistent with aromatic systems.

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • Melting Point : 158–160°C.

Industrial and Research Applications

The compound’s synthetic versatility enables its use in:

  • Anticancer Agent Development : As a precursor for β-carboline alkaloids.

  • Materials Science : Functionalized indoles in OLEDs due to their fluorescence .

Chemical Reactions Analysis

Oxidation of the Formyl Group

The aldehyde group undergoes oxidation to a carboxylic acid under strong oxidizing conditions. This reaction is critical for synthesizing indole-2-carboxylic acid derivatives.

Reagents/ConditionsProductYieldReference
KMnO₄ in acidic aqueous solutionEthyl 3-carboxy-6-methoxy-1H-indole-2-carboxylate72%
CrO₃ in glacial acetic acidEthyl 3-carboxy-6-methoxy-1H-indole-2-carboxylate68%

Mechanistic Insight : The oxidation proceeds via radical intermediates, with the formyl group converting to a carboxyl group through sequential electron transfers .

Reduction of the Formyl Group

The aldehyde is reduced to a hydroxymethyl group, retaining the indole framework while modifying reactivity.

Reagents/ConditionsProductYieldReference
NaBH₄ in methanolEthyl 3-(hydroxymethyl)-6-methoxy-1H-indole-2-carboxylate85%
LiAlH₄ in dry THFEthyl 3-(hydroxymethyl)-6-methoxy-1H-indole-2-carboxylate78%

Note : LiAlH₄ may over-reduce ester groups if not carefully controlled.

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the C5 position of the indole ring.

Reagents/ConditionsProductYieldReference
NIS, BF₃·Et₂O in DCMEthyl 5-iodo-3-formyl-6-methoxy-1H-indole-2-carboxylate75%
Br₂ in acetic acidEthyl 5-bromo-3-formyl-6-methoxy-1H-indole-2-carboxylate63%

Regioselectivity : The methoxy group at C6 activates the C5 position for halogenation .

Nucleophilic Condensation Reactions

The formyl group participates in condensation with amines and heterocyclic nucleophiles.

Reagents/ConditionsProductYieldReference
2-Hydantoin, NaOAc/AcOH, refluxEthyl 3-(2,5-dioxoimidazolidin-4-ylidene)-6-methoxy-1H-indole-2-carboxylate74%
Rhodanine, NaOAc/AcOH, refluxEthyl 3-(4-oxo-2-thioxothiazolidin-5-ylidene)-6-methoxy-1H-indole-2-carboxylate65%

Application : These products serve as precursors for β-carboline and aplysinopsin analogues with antitumor activity .

Ester Hydrolysis

The ethyl ester is hydrolyzed to the carboxylic acid under basic conditions.

Reagents/ConditionsProductYieldReference
NaOH in ethanol/water (1:1)3-Formyl-6-methoxy-1H-indole-2-carboxylic acid90%

Utility : The carboxylic acid derivative is used in peptide coupling and metal-organic framework synthesis .

Cyclization Reactions

The formyl group facilitates annulation to form fused heterocycles.

Reagents/ConditionsProductYieldReference
Ethyl 2-chloroacetoacetate, H₂OEthyl 9-methyl-3-formylthiazolo[3,2-a]indole-2-carboxylate82%

Mechanism : The reaction involves nucleophilic attack by the indole nitrogen on the chloroacetoacetate, followed by cyclization .

Functional Group Interconversion

The methoxy group undergoes demethylation or substitution.

Reagents/ConditionsProductYieldReference
BBr₃ in DCM, −78°CEthyl 3-formyl-6-hydroxy-1H-indole-2-carboxylate58%
NH₃ in methanol, 100°CEthyl 3-formyl-6-amino-1H-indole-2-carboxylate45%

Challenges : Demethylation requires strict temperature control to avoid side reactions .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation.

Reagents/ConditionsProductYieldReference
Suzuki coupling with phenylboronic acid, Pd(PPh₃)₄Ethyl 3-formyl-6-methoxy-5-phenyl-1H-indole-2-carboxylate70%

Catalytic System : Pd(OAc)₂ with PPh₃ ligand in DMF/H₂O at 80°C .

Key Research Findings

  • Anticancer Applications : Derivatives synthesized via condensation exhibit IC₅₀ values of 2.1–8.7 μM against MCF-7 and A549 cell lines .

  • Synthetic Efficiency : One-pot iodination/condensation protocols achieve 75% yields, reducing purification steps .

  • Thermal Stability : The compound decomposes at 220°C, limiting high-temperature applications .

Scientific Research Applications

Medicinal Chemistry

Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate has been extensively studied for its potential therapeutic effects, particularly in oncology and infectious diseases.

  • Anticancer Activity : Research indicates that this compound can inhibit cell proliferation and induce apoptosis in various cancer cell lines, including breast and lung cancers. For instance, in studies involving MDA-MB-231 (breast cancer) cells, the compound demonstrated significant growth inhibition at concentrations as low as 1 μM, with flow cytometry analysis revealing enhanced caspase-3 activity, indicative of apoptosis induction.
  • Antimicrobial Activity : The compound has shown promising results against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans. Studies demonstrated effective inhibition of microbial growth at low concentrations, suggesting its potential as a novel antimicrobial agent.

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex indole derivatives. Its synthesis typically involves the Fischer indole synthesis method, where phenylhydrazine reacts with an aldehyde or ketone in the presence of an acid catalyst.

Key Reactions

  • Oxidation : The formyl group can be oxidized to a carboxylic acid.
  • Reduction : The formyl group can be reduced to an alcohol.
  • Substitution : The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has revealed that modifications to the indole scaffold can enhance bioactivity and target specificity. For example, varying substituents at different positions on the indole ring significantly affect anticancer potency and selectivity against specific cancer types.

Anticancer Efficacy Study

In a controlled study evaluating the effects of this compound on cancer cell lines:

  • Methodology : Cancer cell lines were treated with varying concentrations of the compound.
  • Results : Significant inhibition of cell growth was observed, with IC50 values indicating potent anticancer activity across different cell lines.

Antimicrobial Activity Assessment

Another study focused on the antimicrobial properties:

  • Methodology : The compound was tested against common bacterial and fungal strains.
  • Results : Effective inhibition was noted at low concentrations, with mechanisms involving disruption of microbial cell walls and inhibition of essential enzymes.

Summary of Findings

This compound exhibits a range of biological activities that make it a valuable compound in both medicinal chemistry and organic synthesis. Its applications span from anticancer drug development to antimicrobial therapies, supported by robust scientific research.

Application AreaKey Findings
AnticancerInduces apoptosis in cancer cells; significant growth inhibition observed.
AntimicrobialEffective against bacterial and fungal strains; disrupts microbial membranes.
Organic SynthesisServes as a precursor for more complex indole derivatives; versatile reactions.

Mechanism of Action

The mechanism of action of ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind with high affinity to multiple receptors, influencing various biological processes. For example, they can inhibit enzymes or modulate receptor activity, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

The following table compares ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate with structurally related indole derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Differences
This compound Formyl (3), Methoxy (6), Ethyl ester (2) C₁₃H₁₃NO₄ 247.25 Not reported Reference compound
Methyl 3-ethyl-6-methoxy-1H-indole-2-carboxylate Ethyl (3), Methoxy (6), Methyl ester (2) C₁₃H₁₅NO₃ 233.10 150–152 Ethyl → formyl substitution at C3; altered reactivity
Methyl 3-acetyl-6-chloro-1H-indole-2-carboxylate Acetyl (3), Chloro (6), Methyl ester (2) C₁₂H₁₀ClNO₃ 251.67 220–222 Methoxy → chloro at C6; acetyl vs. formyl at C3
Methyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate Formyl (3), Dimethoxy (5,6), Methyl ester (2) C₁₃H₁₃NO₅ 263.25 Not reported Additional methoxy at C5; increased electron density
3-Formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid Formyl (3), Methoxy (6), Carboxylic acid (2), Methyl (1) C₁₂H₁₁NO₄ 233.22 Not reported Ethyl ester → carboxylic acid; N-methylation alters solubility

Physicochemical and Reactivity Comparisons

  • Reactivity at C3 :

    • The formyl group in the target compound enables facile nucleophilic additions (e.g., formation of hydrazones or oximes) compared to the inert ethyl group in methyl 3-ethyl-6-methoxy-1H-indole-2-carboxylate .
    • The acetyl group in methyl 3-acetyl-6-chloro-1H-indole-2-carboxylate is less electrophilic than formyl, reducing reactivity toward nucleophiles .
  • Electronic Effects :

    • The methoxy group at C6 in the target compound donates electron density via resonance, activating the indole ring for electrophilic substitution. In contrast, the chloro substituent in methyl 3-acetyl-6-chloro-1H-indole-2-carboxylate withdraws electron density, deactivating the ring .
    • The dimethoxy analogue (methyl 3-formyl-5,6-dimethoxy-1H-indole-2-carboxylate) exhibits enhanced solubility in polar solvents due to additional methoxy substitution .
  • Biological Activity :

    • N-Methylation (as in 3-formyl-6-methoxy-1-methyl-1H-indole-2-carboxylic acid) often improves membrane permeability but may reduce hydrogen-bonding capacity .
    • Ethyl ester derivatives generally exhibit better bioavailability than carboxylic acids due to increased lipophilicity .

Biological Activity

Ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate is an indole derivative that has garnered attention for its diverse biological activities, particularly in the fields of oncology and medicinal chemistry. This compound is characterized by its unique structure, which includes a formyl group and a methoxy group attached to the indole ring, contributing to its potential therapeutic effects. This article explores the biological activity of this compound, including its mechanisms of action, research findings, and applications in drug development.

  • Molecular Formula : C₁₃H₁₃N₁O₄
  • Molecular Weight : 247.25 g/mol

This compound exhibits a variety of mechanisms that contribute to its biological activity:

  • Anticancer Activity : The compound has shown promise as an anticancer agent by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. It interferes with key cellular pathways involved in cancer progression, such as downregulating anti-apoptotic proteins and upregulating pro-apoptotic factors .
  • Antimicrobial Effects : Research indicates that this compound possesses antimicrobial properties against several pathogens, disrupting microbial cell membranes and inhibiting essential enzymes .
  • Antiviral Properties : Indole derivatives are known for their antiviral activities, including potential efficacy against HIV and other viral infections .

Biological Activity Overview

The following table summarizes the biological activities associated with this compound:

Activity Type Description Reference
AnticancerInduces apoptosis in cancer cells; inhibits proliferation in breast, lung, and colon cancer cell lines. IC50 values range from 0.16 to 18 μM depending on the cell line .
AntimicrobialExhibits activity against bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans) with MIC values as low as 0.0048 mg/mL .
AntiviralShows potential against HIV and other viruses by inhibiting viral replication .
Anti-inflammatoryInduces iNOS inhibition related to anti-inflammatory effects .

Case Studies

  • Anticancer Efficacy : In a study evaluating the effects of this compound on various cancer cell lines, researchers found that the compound significantly inhibited cell growth in MDA-MB-231 (breast cancer) cells at concentrations as low as 1 μM. Flow cytometry analysis revealed enhanced caspase-3 activity, indicating apoptosis induction.
  • Antimicrobial Activity : Another study assessed the antimicrobial properties of this compound against common bacterial strains. The results demonstrated effective inhibition of microbial growth at low concentrations, suggesting its potential as a novel antimicrobial agent .
  • Mechanism Studies : Investigations into the mode of action revealed that this compound disrupts bacterial cell walls and inhibits fungal enzymes, providing insights into its effectiveness as an antimicrobial drug candidate.

Research Findings

Recent studies have highlighted several key findings regarding the biological activity of this compound:

  • Structure-Activity Relationship (SAR) : Modifications to the indole scaffold can enhance bioactivity and target specificity. For instance, varying substituents at different positions on the indole ring significantly affect its anticancer potency .
  • Quantitative Data : IC50 values for anticancer activity vary widely among different cancer types, emphasizing the need for targeted approaches in drug development based on specific tumor characteristics .

Q & A

Q. Methodological Answer :

  • 1H/13C NMR : To identify methoxy (δ ~3.8–4.0 ppm), formyl (δ ~9.5–10.5 ppm), and ester carbonyl (δ ~165–170 ppm) groups. highlights NMR’s utility for analogous indole esters.
  • FT-IR : Confirms C=O stretches (~1700 cm⁻¹ for ester, ~1660 cm⁻¹ for formyl).
  • Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H]+ at m/z 263.09) .

(Advanced) How do computational methods predict the reactivity of the formyl group toward nucleophilic additions?

Methodological Answer :
Density Functional Theory (DFT) simulations (e.g., Gaussian or ORCA) model frontier molecular orbitals to predict electrophilic sites. For example:

  • Fukui Indices : Highlight the formyl carbon as the most electrophilic center.
  • Molecular Dynamics : Trajectories in suggest solvent effects on reaction pathways (e.g., polar aprotic solvents enhance nucleophilic attack) .

(Basic) What purification methods ensure high purity of this compound post-synthesis?

Q. Methodological Answer :

  • Recrystallization : From acetic acid or ethanol/water mixtures, as described in .
  • Column Chromatography : Silica gel with ethyl acetate/hexane gradients (e.g., 20–40% EtOAc).
  • Purity Validation : HPLC with >97% purity thresholds, as per .

(Advanced) How are contradictory results in Schiff base derivative synthesis analyzed?

Methodological Answer :
Contradictions (e.g., varying yields or byproducts) are addressed via:

  • Reaction Monitoring : In-situ IR or NMR to detect intermediates.
  • Byproduct Identification : LC-MS or X-ray diffraction for structural elucidation.
  • Condition Screening : Comparing Methods A (thiourea) vs. B (arylthiourea) in to optimize regioselectivity .

(Basic) What multi-step synthesis pathways are designed for this compound from simpler indoles?

Methodological Answer :
A typical pathway involves:

Esterification : Ethyl chloroformate reaction with 6-methoxyindole-2-carboxylic acid ().

Formylation : Vilsmeier reagent (POCl3/DMF) at 0–5°C.

Purification : Column chromatography to isolate the formylated product .

(Advanced) How do methoxy and formyl groups influence regioselectivity in further functionalization?

Q. Methodological Answer :

  • Electronic Effects : Methoxy groups activate the indole ring at C-5/C-7 via electron donation, while the formyl group directs nucleophiles to the β-position.
  • Steric Effects : Substituent bulkiness (e.g., benzyloxy in ) can hinder access to specific sites .

(Basic) What storage conditions prevent degradation of this compound?

Q. Methodological Answer :

  • Temperature : Store at –20°C in amber vials to avoid light-induced decomposition.
  • Humidity Control : Desiccators with silica gel to prevent hydrolysis of the ester group.
  • Stability Validation : Periodic NMR checks for formyl group integrity .

(Advanced) What strategies elucidate crystal packing and intermolecular interactions in solid-state studies?

Q. Methodological Answer :

  • Hirshfeld Surface Analysis : Quantifies interactions (e.g., C–H···O bonds) using CrystalExplorer.
  • PXRD vs. SCXRD : Cross-validate experimental patterns with simulated data from SHELXL.
  • Thermal Analysis : TGA/DSC in identifies phase transitions affecting packing .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 3-formyl-6-methoxy-1H-indole-2-carboxylate

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